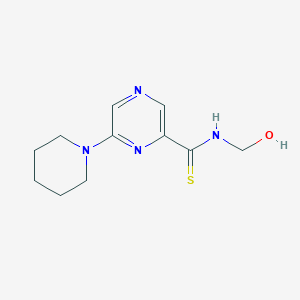
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a carbothioamide group, and a piperidinyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with thioamide precursors under controlled conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the piperidinyl group is added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include various substituted pyrazine derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and thioamide-containing molecules, such as:
- Pyrazinecarboxamide
- Pyrazinecarbothioamide
- N-(hydroxymethyl)-6-(1-piperidinyl)pyrazine
Uniqueness
What sets Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
61689-82-5 |
|---|---|
Molecular Formula |
C11H16N4OS |
Molecular Weight |
252.34 g/mol |
IUPAC Name |
N-(hydroxymethyl)-6-piperidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4OS/c16-8-13-11(17)9-6-12-7-10(14-9)15-4-2-1-3-5-15/h6-7,16H,1-5,8H2,(H,13,17) |
InChI Key |
BXULCRONGDTFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CN=C2)C(=S)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















